4-[3-(1,3-Diphenyl-4-pyrazolyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid
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Overview
Description
4-[3-(1,3-diphenyl-4-pyrazolyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid is a member of pyrazoles and a ring assembly.
Scientific Research Applications
Chemical Synthesis and Derivatives
4-biphenyl-4-oxo-2-butenoic acid, a derivative closely related to the queried compound, is involved in the synthesis of various bioactive compounds. For instance, its reaction with 1,3-diphenyl-2-pyrazolin-5-one yields compounds that, through further reactions, can exhibit antimicrobial properties against various bacteria and fungi. These synthesized compounds have been subjects of in-vitro antibacterial screening (Kassab et al., 2002).
Biological Activities and Applications
Tetra substituted pyrazolines and their derivatives, related to the compound , have been studied for various biological activities. These include antibacterial, antifungal, anti-inflammatory, anticonvulsant, hypoglycemic, anticancer, antipyretic, antitumor, tranquilizing, and herbicidal activities. Additionally, antioxidant properties and reducing power abilities of these compounds have been investigated, highlighting their potential in various biological applications (Govindaraju et al., 2012).
Medicinal Chemistry and Therapeutic Potentials
In the realm of medicinal chemistry, derivatives similar to the compound have been synthesized and evaluated for their therapeutic potentials. For example, compounds with structural elements of the queried molecule have demonstrated activities such as platelet antiaggregating, antihypertensive, local anesthetic, analgesic, and anti-inflammatory in in-vivo settings involving rats and mice (Bondavalli et al., 1992).
Properties
Molecular Formula |
C26H22N4O3S |
---|---|
Molecular Weight |
470.5 g/mol |
IUPAC Name |
4-[3-(1,3-diphenylpyrazol-4-yl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid |
InChI |
InChI=1S/C26H22N4O3S/c31-24(13-14-25(32)33)30-22(16-21(27-30)23-12-7-15-34-23)20-17-29(19-10-5-2-6-11-19)28-26(20)18-8-3-1-4-9-18/h1-12,15,17,22H,13-14,16H2,(H,32,33) |
InChI Key |
FAMKTXRFSGOAAK-UHFFFAOYSA-N |
SMILES |
C1C(N(N=C1C2=CC=CS2)C(=O)CCC(=O)O)C3=CN(N=C3C4=CC=CC=C4)C5=CC=CC=C5 |
Canonical SMILES |
C1C(N(N=C1C2=CC=CS2)C(=O)CCC(=O)O)C3=CN(N=C3C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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